5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-7(12)5-2-1-3-6-9-4-10-11(5)6/h4-5H,1-3H2,(H2,8,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNYFQGTCMURLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(=NC=N2)C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyridine carboxylic acids, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The starting materials are usually commercially available and cost-effective, making the process economically viable .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Antidepressant Activity
Recent studies have indicated that derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine exhibit significant antidepressant-like effects in animal models. Research has shown that these compounds may act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in the treatment of depression and anxiety disorders. For instance, a study demonstrated that certain derivatives could enhance serotonin levels in the brain, thereby improving mood and reducing anxiety symptoms .
Anticonvulsant Properties
Another promising application of this compound is its anticonvulsant activity. Research has indicated that 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can modulate neurotransmitter systems involved in seizure activity. In preclinical trials, it has shown efficacy in reducing seizure frequency and severity in models of epilepsy .
Neuroprotective Effects
The neuroprotective properties of this compound are also being investigated. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis. These findings are particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Neuroscience Applications
Cognitive Enhancement
There is emerging evidence that 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine can enhance cognitive functions such as memory and learning. Animal studies have reported improvements in spatial learning tasks following treatment with this compound . This suggests potential applications in treating cognitive deficits associated with aging or neurodegenerative conditions.
Pain Management
The compound has also been explored for its analgesic properties. Research indicates that it may modulate pain pathways in the central nervous system. Preclinical studies have shown promising results in reducing pain responses in models of chronic pain .
Material Science
Synthesis of Novel Materials
In material science, derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine are being investigated for their potential use in synthesizing novel polymeric materials. These materials could have applications in drug delivery systems due to their biocompatibility and ability to form hydrogels .
Case Studies
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the modulation of neurotransmitter levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key differences between 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide and structurally related compounds:
Key Observations:
Core Structure Differences: The target compound’s triazolo[1,5-a]pyridine core differs from triazolo[1,5-a]pyrimidine (e.g., ) in the six-membered ring composition (pyridine vs. pyrimidine). Pyrimidine derivatives often exhibit enhanced π-π stacking interactions due to additional nitrogen atoms, while pyridine-based analogs may offer better solubility .
Substituent Effects :
- Carboxamide vs. Sulfonamide : The carboxamide group at position 5 in the target compound provides hydrogen-bonding capabilities distinct from sulfonamide-containing analogs (e.g., ALS inhibitors in ). Sulfonamides are more electronegative, often enhancing herbicidal activity .
- Positional Isomerism : Triazolo[4,3-a]pyridine derivatives () differ in triazole ring fusion (positions 4,3-a vs. 1,5-a), which alters electronic distribution and steric hindrance, impacting receptor binding (e.g., CB1 inverse agonism vs. partial agonism) .
Biological Activity: The target compound’s role as a CB1 antagonist building block contrasts with triazolo[1,5-a]pyrimidine sulfonamides (), which inhibit acetolactate synthase (ALS) in plants. This divergence highlights how minor structural changes redirect therapeutic applications . Synthetic Accessibility: Multi-component reactions (e.g., Biginelli-like heterocyclization in ) are common for triazolo-pyrimidines, but the target compound may require alternative routes due to its hydrogenated core .
Pharmacological and Physicochemical Properties
- Metabolic Stability: The tetrahydro-pyridine ring in the target compound reduces susceptibility to oxidative metabolism compared to non-hydrogenated triazolopyridines .
- Solubility : Carboxamide groups generally improve water solubility, but substituents like aryl groups (e.g., in ’s hydrochloride salt derivative) can counteract this by increasing hydrophobicity .
- Receptor Binding : Molecular docking studies () suggest that substituent positioning (e.g., carboxamide at position 5) fine-tunes interactions with CB1 receptors, whereas pyrimidine-based analogs may target enzymes like ALS .
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide (CAS No. 389607-01-6) is a heterocyclic compound that has garnered attention for its potential biological activities. Its unique structure combines a tetrahydro framework with a triazole moiety, which is known for diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its synthesis, anti-inflammatory properties, and other relevant biological interactions.
- Molecular Formula : C₆H₉N₃
- Molecular Weight : 123.16 g/mol
- IUPAC Name : 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine
Synthesis
The synthesis of 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step organic reactions that allow for the incorporation of various functional groups to enhance biological activity. The synthetic pathways often utilize cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The following table summarizes relevant findings:
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine | 0.04 ± 0.02 | |
| Celecoxib (standard) | 0.04 ± 0.01 |
In vitro studies demonstrated that this compound significantly reduces COX-2 activity comparable to standard anti-inflammatory drugs like celecoxib.
Antiviral Activity
Another area of interest is the antiviral activity against influenza A virus. A study investigated derivatives of triazolo-pyridines that disrupt the PA-PB1 interaction critical for viral replication. The biological activity was assessed using plaque reduction assays:
| Compound | EC50 (μM) | Reference |
|---|---|---|
| 5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridine | >100 | |
| Ribavirin (standard) | 10 ± 2 |
While the compound showed some antiviral properties, it was less potent than ribavirin.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the triazole and pyridine rings can significantly influence biological activity. For instance:
- Substituents on the nitrogen atoms can enhance binding affinity to target proteins.
- The presence of hydrophobic groups tends to improve anti-inflammatory effects.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of related compounds:
- Anti-inflammatory Effects : A study using carrageenan-induced paw edema in rats demonstrated that compounds structurally related to 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine exhibited significant reductions in edema compared to controls.
- Antimicrobial Properties : Preliminary data suggest that derivatives possess antimicrobial activity against various bacterial strains.
Q & A
Q. What are the optimized synthetic protocols for 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine derivatives, and how do solvent systems influence reaction efficiency?
Methodological Answer: Two primary methods are documented for synthesizing triazolopyridine derivatives:
- Molten-state TMDP : Reactions conducted under solvent-free conditions at elevated temperatures, favoring high yields but requiring careful handling due to TMDP’s toxicity .
- Ethanol/water (1:1 v/v) : A safer alternative for institutions with restricted access to TMDP, though yields may vary due to solvent polarity effects on cyclization kinetics .
Key Consideration : Piperidine-based reagents are often avoided due to regulatory restrictions linked to illicit drug synthesis .
Q. How is structural characterization of triazolopyridine derivatives validated, and what spectroscopic techniques are critical for confirming regiochemistry?
Methodological Answer:
- NMR : and NMR are essential for confirming the fused triazole-pyridine core. For example, the 5-carboxamide group shows characteristic downfield shifts (δ 7.8–8.2 ppm for aromatic protons) .
- IR Spectroscopy : Amide C=O stretches (~1680 cm) and triazole ring vibrations (~1550 cm) confirm functional groups .
- X-ray Crystallography : Resolves ambiguities in regiochemistry, as seen in spirocyclic derivatives (e.g., compound 13 in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve contradictions in yield and purity during triazolopyridine derivatization?
Methodological Answer: Contradictions often arise from competing pathways (e.g., oxidation vs. cyclization). Strategies include:
- Temperature Control : Heating at 80–100°C in acetic acid minimizes side reactions during spirocyclization (e.g., compounds 13 and 14 in achieve 62–66% purity) .
- Catalyst Screening : Copper(I) iodide enhances regioselectivity in azide-alkyne cycloadditions, as demonstrated in triazolopyridine-carbonitrile synthesis .
- Reagent Stoichiometry : Excess β-ketoesters (1.5–2.0 eq.) improve yields in multicomponent reactions by suppressing dimerization .
Q. What strategies enable the design of biologically active triazolopyridine derivatives, and how are structure-activity relationships (SAR) analyzed?
Methodological Answer:
- Core Modifications : Introducing electron-withdrawing groups (e.g., -CF) at the 5-position enhances antifungal activity, as seen in derivatives targeting β-1,3-glucan synthase .
- Spirocyclic Scaffolds : Compounds like 13 and 14 () exhibit improved metabolic stability due to restricted rotation of the cyclohexane/cyclopentane moieties .
- SAR Validation :
Q. How are tetrahydrotriazolopyrimidines utilized as synthons for polycondensed heterocycles, and what reaction mechanisms govern their reactivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
